6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Description

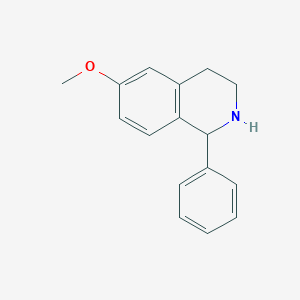

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-18-14-7-8-15-13(11-14)9-10-17-16(15)12-5-3-2-4-6-12/h2-8,11,16-17H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLBDOMSNOULHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(NCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201231802 | |

| Record name | 1,2,3,4-Tetrahydro-6-methoxy-1-phenylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201231802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25263-48-3 | |

| Record name | 1,2,3,4-Tetrahydro-6-methoxy-1-phenylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25263-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-6-methoxy-1-phenylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201231802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions typically include the use of hydrochloric acid at elevated temperatures.

Industrial Production Methods

Industrial production of 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have different biological activities and properties .

Scientific Research Applications

6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Medicine: Research explores its potential as a therapeutic agent for neurodegenerative diseases and other conditions.

Industry: It is used in the development of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The pathways involved may include neurotransmitter systems, where the compound can influence the release or uptake of neurotransmitters, thereby affecting neuronal signaling .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences Among THIQ Derivatives

Substituent Position and Bioactivity

- 6-Methoxy vs. 6,7-Dimethoxy Derivatives: The addition of a methoxy group at the 7-position (6,7-dimethoxy-1-phenyl-THIQ) shifts activity from NO inhibition to anticonvulsant precursor roles, likely due to enhanced electron-donating effects and altered lipophilicity .

- 6-Methoxy vs.

Functional Group Impact on Therapeutic Utility

- Hydroxyl Groups (CKD712): The 6,7-dihydroxy substitution in CKD712 enables induction of heme oxygenase-1 (HO-1), promoting VEGF-mediated wound healing. This contrasts sharply with the methoxy-substituted target compound, highlighting the role of polar vs. nonpolar substituents in directing biological pathways .

- Naphthylmethyl vs. Phenyl Substituents : CKD712’s 1-α-naphthylmethyl group enhances steric bulk and aromatic interactions, improving binding to cellular targets involved in HO-1 upregulation compared to the simpler phenyl group in 6-methoxy-1-phenyl-THIQ .

Metabolic and Pharmacokinetic Comparisons

- Brain Penetration: Compounds like 1-methyl-1-phenyl-THIQ and its analogs (e.g., TIQ, 1MeTIQ) exhibit high BBB permeability, with brain concentrations 4.5× higher than blood levels .

- Metabolic Stability : Methoxy groups generally resist oxidative metabolism better than hydroxyl groups. For instance, CKD712’s 6,7-dihydroxy groups are prone to glucuronidation, whereas 6-methoxy-1-phenyl-THIQ’s methoxy substituent likely enhances metabolic stability .

Biological Activity

6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (6-MPH) is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered attention for its diverse biological activities. This article explores the biological activity of 6-MPH, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structure of 6-MPH includes a methoxy group attached to a phenyl ring, influencing its chemical properties and biological activities. The presence of these functional groups enhances its pharmacological profile compared to other THIQ derivatives.

6-MPH primarily interacts with the serotonin system. It inhibits the high-affinity uptake of serotonin (5-HT), leading to increased serotonin levels in the synaptic cleft. This action may contribute to its potential therapeutic effects in treating mood disorders such as depression and anxiety.

Biochemical Pathways

The compound's inhibition of serotonin reuptake enhances serotonergic activity, which is crucial for mood regulation. Additionally, it may influence other neurotransmitter systems, contributing to its broad spectrum of biological effects.

Anticancer Activity

Recent studies have shown that 6-MPH exhibits significant anti-proliferative activity against various cancer cell lines. For instance, it has been tested against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines with promising results.

| Cell Line | IC50 (μM) |

|---|---|

| HepG-2 | < 25 |

| MCF-7 | Moderate activity (26–50) |

These findings suggest that 6-MPH could be a candidate for further development in cancer therapeutics .

Neuroprotective Effects

In addition to its anticancer properties, 6-MPH has been studied for neuroprotective effects. It may inhibit nitric oxide synthase (NOS) production in activated microglial cells, indicating a potential role in neuroinflammatory conditions . This activity could be beneficial in treating neurodegenerative diseases.

Case Studies

A study evaluated various THIQ derivatives, including 6-MPH, for their ability to inhibit 17β-hydroxysteroid dehydrogenases, enzymes involved in steroid metabolism. The results indicated that modifications at specific positions significantly affected inhibitory potency. For example, compounds with electron-withdrawing groups exhibited higher activity compared to those with electron-donating groups .

Research Applications

6-MPH is not only significant in medicinal chemistry but also serves as a building block for synthesizing more complex molecules. Its versatility makes it valuable in pharmaceutical development and research.

Q & A

Q. What methodologies are used to establish structure-activity relationships (SAR) for tetrahydroisoquinoline derivatives?

- Methodological Answer :

- Systematic Derivatization : Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) at positions 1, 6, and 7 .

- QSAR Modeling : Use partial least squares (PLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.